![molecular formula C12H20N4O2S B5376919 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both a pyrazole and a pyrrolo[1,2-a]pyrazine ring system. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot cascade reaction can be employed, which is metal-free and involves the use of enones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine include other pyrrolo[1,2-a]pyrazine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications. For example, trisubstituted pyrrolo[1,2-a]pyrazines exhibit different antimicrobial and kinase inhibitory activities compared to this compound .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-15-10-12(8-13-15)19(17,18)16-7-6-14-5-3-4-11(14)9-16/h8,10-11H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZXWPAHZSKREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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